Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate
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Overview
Description
Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the cyclization can be achieved using phosphine reagents in acetic acid, yielding the desired naphthyridine derivative with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1,5-Naphthyridine derivatives: These compounds share a similar fused ring system but differ in the position of nitrogen atoms.
1,8-Naphthyridine derivatives: Another class of naphthyridines with distinct biological activities.
Uniqueness: Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-8-7(4-6-12-9)3-2-5-11-8/h4,6,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNCASHAZJIZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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